5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile
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Overview
Description
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile is a compound known for its potential therapeutic applications, particularly in the treatment of cancer. This compound functions as an inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2), which are crucial in the DNA damage response pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile involves multiple steps. One of the synthetic routes includes the reaction of tert-butyl (3-(2-(3-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-5-yl)-3-methoxyphenoxy)propyl)carbamate with formic acid at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective deprotection, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of pyrazine derivatives.
Biology: Investigated for its role in inhibiting Chk1 and Chk2, which are involved in the DNA damage response.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell cycle checkpoints.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects by inhibiting checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2). These kinases are activated in response to DNA damage and play a crucial role in cell cycle arrest and DNA repair. By inhibiting these kinases, the compound prevents the repair of damaged DNA, leading to cell death, particularly in cancer cells with defective DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile (S)-lactate monohydrate
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile formic acid salt
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile dihydrogen chloride salt
- 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile methanesulfonic acid salt
Uniqueness
The uniqueness of 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile lies in its specific inhibition of Chk1 and Chk2, making it a promising candidate for targeted cancer therapy. Its ability to selectively inhibit these kinases without affecting other cellular processes highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H23N7O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H23N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,10-11,13,16,24-25H,3,6-8,19H2,1H3,(H,22,23) |
InChI Key |
BMLHGXIURLPDBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2CC(NN2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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